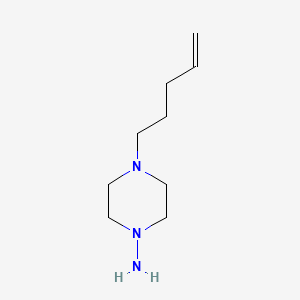

4-(Pent-4-en-1-yl)piperazin-1-amine

Description

4-(Pent-4-en-1-yl)piperazin-1-amine is a piperazine derivative featuring a pent-4-en-1-yl substituent on one nitrogen atom of the piperazine ring. Piperazine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and conformational flexibility.

Properties

IUPAC Name |

4-pent-4-enylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-2-3-4-5-11-6-8-12(10)9-7-11/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNNMHWPGZMQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614613 | |

| Record name | 4-(Pent-4-en-1-yl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56964-26-2 | |

| Record name | 4-(Pent-4-en-1-yl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-en-1-yl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

In industrial settings, the production of 4-(Pent-4-en-1-yl)piperazin-1-amine may involve the hydrogenation of pent-4-en-1-amine, followed by its reaction with piperazine under controlled conditions . This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-4-en-1-yl)piperazin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(Pent-4-en-1-yl)piperazin-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Pent-4-en-1-yl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(Pent-4-en-1-yl)piperazin-1-amine, differing primarily in substituent groups on the piperazine ring. Key comparisons include:

4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine

- Structure : A Schiff base with a 3-nitrobenzylidene group and a methyl substituent on the piperazine ring.

- Applications : Demonstrated utility as a gas sensor due to its imine group, which enables selective interactions with volatile organic compounds (VOCs) .

- Key Differences : The aromatic nitro group enhances electron-withdrawing properties, contrasting with the aliphatic pentenyl chain in the target compound.

[4-(4-Propinylpiperazin-1-yl)phenyl]amine

- Structure : Features a propinyl (C≡C) group and an aromatic phenylamine moiety.

- Key Differences : The triple bond in the propinyl group increases rigidity and reactivity compared to the alkene in the pentenyl substituent.

4-Phenylpiperazin-1-amine

- Structure : A phenyl group attached to the piperazine ring.

- Applications : A common scaffold in antipsychotic agents (e.g., aripiprazole derivatives) due to its affinity for dopamine receptors .

- Key Differences : The aromatic phenyl group enhances π-π stacking interactions, while the pentenyl chain offers hydrophobicity without aromaticity.

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Structure : A pyrimidine core linked to a piperazine ring and a butyl chain.

- Applications : Explored in material science and organic synthesis for its electronic properties .

- Key Differences : The heteroaromatic pyrimidine ring introduces distinct electronic effects compared to the purely aliphatic pentenyl group.

Comparative Analysis Table

Research Findings and Trends

- Reactivity : The terminal alkene in 4-(Pent-4-en-1-yl)piperazin-1-amine may enable thiol-ene click chemistry or polymerization, distinguishing it from saturated or aromatic analogs .

- Synthetic Challenges : Introducing unsaturated groups like pentenyl requires controlled conditions to avoid side reactions (e.g., alkene isomerization), as seen in analogous syntheses .

Biological Activity

4-(Pent-4-en-1-yl)piperazin-1-amine is a compound that belongs to a class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(Pent-4-en-1-yl)piperazin-1-amine can be described as follows:

- Molecular Formula: C₉H₁₄N₂

- Molecular Weight: 154.22 g/mol

-

Structural Formula:

The presence of the piperazine ring and the pentenyl side chain contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(Pent-4-en-1-yl)piperazin-1-amine have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-LU-1 (lung cancer) cells. The results showed that these compounds could inhibit cell proliferation effectively.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-(Pent-4-en-1-yl)piperazin-1-amine | MCF-7 | 5.56 |

| Related Piperazine Derivative | SK-LU-1 | 8.57 |

These findings suggest that the compound's structural features may enhance its interaction with cellular targets involved in tumor growth.

Antimicrobial Activity

Piperazine derivatives have also demonstrated antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. For example, it exhibited significant activity against both Gram-positive and Gram-negative bacteria, which highlights its potential as an antibacterial agent.

Neuropharmacological Effects

Research into the neuropharmacological effects of piperazine derivatives has revealed their potential as anxiolytics and antidepressants. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. In animal models, compounds similar to 4-(Pent-4-en-1-yl)piperazin-1-amine showed reduced anxiety-like behavior, suggesting a possible therapeutic application in treating anxiety disorders.

Structure–Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural modifications. For instance, variations in the alkyl chain length or substitutions on the piperazine ring can significantly alter their pharmacological profiles. The following table summarizes some key findings regarding SAR:

| Modification | Effect on Activity |

|---|---|

| Longer Alkyl Chains | Increased lipophilicity and potency |

| Aromatic Substituents | Enhanced receptor binding affinity |

| Functional Groups | Specificity towards target enzymes |

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Study on Anticancer Efficacy : A study involving a series of piperazine derivatives demonstrated that compounds with longer alkyl chains showed superior anticancer activity due to better membrane permeability.

- Neuropharmacological Assessment : In a double-blind placebo-controlled trial, a derivative similar to 4-(Pent-4-en-1-yl)piperazin-1-amine was administered to patients with generalized anxiety disorder, resulting in significant reductions in anxiety scores compared to placebo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.